7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 477232-21-6
VCID: VC4457688
InChI: InChI=1S/C24H16BrFN4/c25-17-9-11-20(12-10-17)30-14-21(16-5-2-1-3-6-16)22-23(27-15-28-24(22)30)29-19-8-4-7-18(26)13-19/h1-15H,(H,27,28,29)
SMILES: C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NC4=CC(=CC=C4)F)C5=CC=C(C=C5)Br
Molecular Formula: C24H16BrFN4
Molecular Weight: 459.322

7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS No.: 477232-21-6

Cat. No.: VC4457688

Molecular Formula: C24H16BrFN4

Molecular Weight: 459.322

* For research use only. Not for human or veterinary use.

7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 477232-21-6

Specification

CAS No. 477232-21-6
Molecular Formula C24H16BrFN4
Molecular Weight 459.322
IUPAC Name 7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C24H16BrFN4/c25-17-9-11-20(12-10-17)30-14-21(16-5-2-1-3-6-16)22-23(27-15-28-24(22)30)29-19-8-4-7-18(26)13-19/h1-15H,(H,27,28,29)
Standard InChI Key OMIOKDUTLRBFQL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NC4=CC(=CC=C4)F)C5=CC=C(C=C5)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is C<sub>24</sub>H<sub>16</sub>BrFN<sub>4</sub>, with a molar mass of 459.32 g/mol. The core structure consists of a pyrrolo[2,3-d]pyrimidine scaffold, a bicyclic system merging pyrrole and pyrimidine rings. Key substituents include:

  • A 4-bromophenyl group at position 7, introducing halogen-mediated electronic effects.

  • A 3-fluorophenylamine moiety at position 4, enhancing hydrogen-bonding potential.

  • A phenyl group at position 5, contributing to hydrophobic interactions.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported
Density1.32 ± 0.06 g/cm³ (predicted)
SolubilitySlightly soluble in aqueous acid, methanol, water (heated)
pKa13.36 ± 0.50 (predicted)

The bromine atom at the para position of the phenyl ring enhances electrophilicity, potentially facilitating interactions with nucleophilic residues in biological targets. The fluorine atom on the aniline group may improve metabolic stability and membrane permeability, as seen in related fluorinated pharmaceuticals .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step protocols, as illustrated by analogous compounds:

  • Core Formation: Condensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with substituted amines under acid catalysis.

  • Substitution Reactions: Sequential Suzuki-Miyaura couplings or Ullmann reactions to introduce aryl groups at positions 5 and 7.

  • Purification: Chromatographic techniques (e.g., silica gel, HPLC) to isolate the target compound.

For the title compound, a plausible route involves:

  • Reacting 4-chloro-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine with 3-fluoroaniline in the presence of a palladium catalyst to facilitate Buchwald-Hartwig amination.

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution at the N-4 position without side reactions at other nitrogen sites.

  • Halogen Compatibility: Managing the reactivity of the bromophenyl group during cross-coupling steps .

Biological Activities and Mechanistic Insights

Putative Mechanism of Action

The compound’s bromophenyl and fluorophenyl groups may facilitate:

  • Hydrophobic Binding: Interaction with kinase ATP-binding pockets.

  • Halogen Bonding: Bromine-mediated stabilization of target complexes.

  • Allosteric Modulation: Fluorine-induced conformational changes in enzymatic active sites.

Challenges and Limitations

Solubility and Bioavailability

The compound’s limited aqueous solubility (as inferred from analogs) may hinder oral bioavailability. Strategies to address this include:

  • Prodrug Design: Introducing ionizable groups (e.g., phosphates) for enhanced dissolution.

  • Nanoparticle Formulations: Lipid-based carriers to improve systemic delivery.

Synthetic Complexity

Future Research Directions

  • Target Identification: High-throughput screening against kinase panels to elucidate primary targets.

  • ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity.

  • Structural Optimization: Exploring substituent effects at positions 5 and 7 to balance potency and solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator